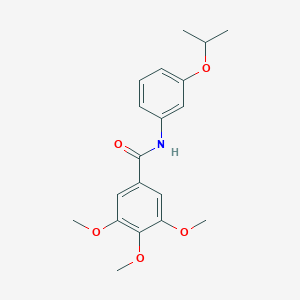![molecular formula C21H17NO4 B268313 2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid, commonly known as Boc-3-OBn-Aniline, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Boc-3-OBn-Aniline is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-3-OBn-Aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-3-OBn-Aniline in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry research. However, one of the limitations of using Boc-3-OBn-Aniline is its potential toxicity. The compound should be handled with care and proper safety precautions should be taken.
Future Directions
There are several future directions for research involving Boc-3-OBn-Aniline. One area of research is the development of new drugs and pharmaceuticals based on the compound. Another area of research is the study of the compound's mechanism of action and its interactions with specific enzymes and receptors in the body. Additionally, research can be conducted on the potential toxicity of Boc-3-OBn-Aniline and ways to mitigate any harmful effects.
Conclusion:
Boc-3-OBn-Aniline is a versatile compound used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and pharmaceuticals.
Synthesis Methods
Boc-3-OBn-Aniline can be synthesized through a multi-step process. The first step involves the reaction of 3-benzyloxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Boc-3-OBn-Aniline. The compound can be further purified through recrystallization or column chromatography.
Scientific Research Applications
Boc-3-OBn-Aniline is used as a building block in the synthesis of various organic compounds, including peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is commonly used in medicinal chemistry research to study the structure-activity relationship of various compounds.
properties
Product Name |
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(3-phenylmethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(18-11-4-5-12-19(18)21(24)25)22-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)(H,24,25) |
InChI Key |
NBLUHAVWSGZTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)